molecular formula C17H19BrN2O B1390361 Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 1171917-62-6

Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B1390361
CAS No.: 1171917-62-6
M. Wt: 347.2 g/mol
InChI Key: LVNDXAIWQWQVBR-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- is a chemical compound that features a piperazine ring substituted with a benzyl group and a bromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- typically involves the reaction of 4-bromophenol with 1-benzylpiperazine. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 1-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dehalogenated hydrocarbons.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the bromophenol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)phenol
  • 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- is unique due to the presence of both a bromophenol and a benzylpiperazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDXAIWQWQVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237677
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-62-6
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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